molecular formula C10H13BrO3 B8774584 4-Bromo-2-methoxy-1-(2-methoxyethoxy)benzene

4-Bromo-2-methoxy-1-(2-methoxyethoxy)benzene

Cat. No. B8774584
M. Wt: 261.11 g/mol
InChI Key: OZABFERVWSAJAO-UHFFFAOYSA-N
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Patent
US08193189B2

Procedure details

2.0 g (9.65 mmol) 4-bromoguaiacol and 1.89 g (5.8 mmol) Cs2CO3 are suspended in 20.0 ml dry DMF and 1.02 ml (10.6 mmol) 2-bromoethylmethylether are introduced at RT under an argon flux. The resulting pale brown suspension is heated to 100° C. for 15 h. After cooling, the reaction mixture is partitioned between EtOAc and water. The aqueous phase is re-extracted twice with EtOAc. The combined organic solution is washed with brine, dried over Na2SO4 and concentrated in vacuo to afford the title compound as a light yellow residue.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
1.02 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:10])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[C:11]([O-])([O-])=O.[Cs+].[Cs+].BrC[CH2:19][O:20][CH3:21]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH2:19][O:20][CH3:21])=[C:4]([O:10][CH3:11])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C(=CC1)OC)O
Step Two
Name
Quantity
1.89 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
1.02 mL
Type
reactant
Smiles
BrCCOC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture is partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is re-extracted twice with EtOAc
WASH
Type
WASH
Details
The combined organic solution is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OCCOC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.